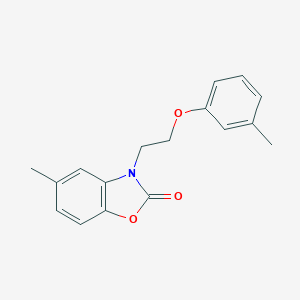![molecular formula C20H26N2O3S B285820 N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285820.png)
N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide, also known as MS-275, is a small molecule inhibitor of histone deacetylase (HDAC). It is a potent antineoplastic agent that has shown promising results in preclinical studies.
Mécanisme D'action
N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide exerts its antineoplastic effects by inhibiting HDAC, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. HDACs are enzymes that remove acetyl groups from histone proteins, resulting in the condensation of chromatin and the repression of gene expression. By inhibiting HDAC, this compound promotes the acetylation of histones, which leads to the relaxation of chromatin and the activation of tumor suppressor genes, such as p21 and p53.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis by suppressing the expression of genes involved in these processes. In addition, this compound has been shown to modulate the immune response by increasing the expression of major histocompatibility complex (MHC) class I molecules and enhancing the activity of natural killer (NK) cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide is a potent and selective inhibitor of HDAC, making it a valuable tool for studying the role of histone acetylation in gene expression and cellular processes. However, its effectiveness can be influenced by the cellular context, and its toxicity and pharmacokinetic properties may limit its use in vivo.
Orientations Futures
There are several areas of future research for N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide. One area is the development of more potent and selective HDAC inhibitors with improved pharmacokinetic properties and reduced toxicity. Another area is the investigation of the synergistic effects of this compound with other chemotherapeutic agents and targeted therapies. Finally, the role of this compound in epigenetic regulation and its potential as a therapeutic target for non-cancer diseases, such as neurodegenerative disorders and cardiovascular diseases, should be explored.
Méthodes De Synthèse
The synthesis of N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide involves a multi-step process that begins with the reaction of 3-methylbenzoyl chloride with 6-aminohexanoic acid to form the corresponding amide. The resulting amide is then reacted with 4-methylbenzenesulfonyl chloride to produce this compound. The overall yield of the synthesis is approximately 25%.
Applications De Recherche Scientifique
N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. In addition, this compound has been investigated for its ability to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propriétés
Formule moléculaire |
C20H26N2O3S |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
N-(3-methylphenyl)-6-[(4-methylphenyl)sulfonylamino]hexanamide |
InChI |
InChI=1S/C20H26N2O3S/c1-16-10-12-19(13-11-16)26(24,25)21-14-5-3-4-9-20(23)22-18-8-6-7-17(2)15-18/h6-8,10-13,15,21H,3-5,9,14H2,1-2H3,(H,22,23) |
Clé InChI |
BQJOLUXWATZXLG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC2=CC=CC(=C2)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide](/img/structure/B285738.png)
![3-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B285743.png)

![N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea](/img/structure/B285761.png)
![N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B285762.png)
![7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B285806.png)
![2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B285812.png)
![1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione](/img/structure/B285817.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide](/img/structure/B285818.png)
![N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285821.png)
![N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285823.png)
![4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285824.png)
![N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B285825.png)
![5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285831.png)
